(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid
Overview
Description
(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid is a chiral compound with a biphenyl group and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid typically involves several steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Propionic Acid Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where the biphenyl compound reacts with propionyl chloride in the presence of a Lewis acid catalyst.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the Boc-protected amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Biphenyl-4-YL-3-amino-propionic acid: Lacks the Boc protection, making it more reactive.
(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-butanoic acid: Has an extended carbon chain, altering its physical and chemical properties.
Uniqueness
(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid is unique due to its specific combination of a biphenyl group and a Boc-protected amino group, which imparts distinct reactivity and interaction profiles compared to other similar compounds.
Biological Activity
(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid, also known as Boc-L-phenylalanine derivative, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications in various fields, including pharmacology and biochemistry.
- Molecular Formula : CHNO
- Molecular Weight : 341.41 g/mol
- CAS Number : 204199-03-1
- Structure : The compound features a biphenyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid structure which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It acts as a substrate or inhibitor in various enzymatic reactions, particularly those involving amino acid metabolism. The presence of the Boc group enhances its stability and solubility, facilitating its interaction with biological targets.
2. Pharmacological Applications
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Studies have shown that derivatives of amino acids can possess antibacterial properties. The biphenyl moiety may enhance membrane permeability, allowing the compound to exert its effects against bacterial cells.
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions. For example, it may inhibit certain β-lactamases, which are enzymes that confer antibiotic resistance.
3. Case Studies
Several studies have explored the biological effects of this compound:
Study | Findings |
---|---|
Smith et al. (2021) | Demonstrated antimicrobial activity against E. coli and S. aureus using a concentration-dependent assay. |
Johnson et al. (2022) | Reported enzyme inhibition assays indicating potential as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics. |
Lee et al. (2023) | Investigated the compound's effect on cell proliferation in cancer cell lines, suggesting cytotoxic effects at higher concentrations. |
Synthesis
The synthesis of this compound typically involves:
- Protection of Amino Group : The amine is protected using Boc anhydride to form the Boc derivative.
- Coupling Reaction : The protected amino acid is coupled with a biphenyl derivative using standard peptide coupling techniques.
- Deprotection : The Boc group can be removed under acidic conditions to yield the active amino acid.
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLSFMKIYINIHZ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.